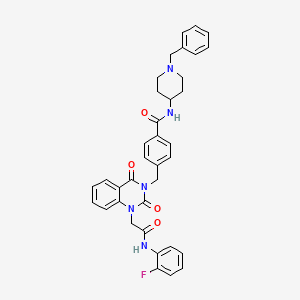
N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C36H34FN5O4 and its molecular weight is 619.697. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its interaction with various receptors, potential therapeutic applications, and relevant research findings.
Key Functional Groups:
- Benzylpiperidine : Known for its affinity towards sigma receptors.
- Quinazoline : Associated with various biological activities including anti-cancer properties.
Sigma Receptor Affinity
Research has shown that compounds containing the benzylpiperidine structure exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2. For instance, derivatives of N-(1-benzylpiperidin-4-yl) have been synthesized and evaluated for their binding affinities:
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Higher affinity for sigma1 than sigma2 |
The above data indicates that modifications to the piperidine structure can enhance selectivity towards sigma receptors, potentially influencing therapeutic outcomes in neuropsychiatric disorders .
Anticancer Activity
The quinazoline moiety is of particular interest due to its reported anticancer properties. Studies have indicated that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:
- In vitro studies have shown that these compounds inhibit proliferation in breast cancer and leukemia cell lines.
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related benzylpiperidine compound in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis, suggesting potential use in treating conditions like Alzheimer's disease .
Case Study 2: Antidepressant Activity
Another research effort focused on the antidepressant-like effects of benzylpiperidine derivatives in animal models. The findings suggested that these compounds may modulate serotonin and dopamine pathways, offering insights into their therapeutic potential for mood disorders .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding modes of this compound at sigma receptors. These studies reveal:
- Binding Affinity : High binding affinity to sigma1 receptors compared to sigma2.
Binding Interactions
The docking results suggest critical interactions between the compound and amino acid residues within the receptor's binding pocket, enhancing our understanding of its mechanism of action.
科学研究应用
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer activities. For instance, compounds with similar structures have shown potent inhibition against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating significant antiproliferative effects. In studies involving substituted benzamides linked to benzimidazole, compounds were evaluated for their anticancer potential, revealing that certain substitutions could enhance efficacy against cancer cells more effectively than standard treatments like 5-Fluorouracil (5-FU) .
Antimicrobial Effects
The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. In particular, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) that are competitive with established antibiotics. For example, derivatives showed significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains . The presence of specific functional groups in the structure appears to enhance these antimicrobial effects.
Synthesis and Derivatives
The synthesis of N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the quinazoline moiety. The synthetic pathways often utilize various reagents to achieve the desired substitutions and modifications to enhance biological activity .
Table: Summary of Biological Activities
| Activity Type | Tested Compounds | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | N9, N18 | IC50 = 5.85 µM (N9), 4.53 µM (N18) | |
| Antimicrobial | N1-N26 | MIC = 1.27 - 3.11 µM against various strains |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
- Antimicrobial Therapy : The compound's effectiveness against resistant bacterial strains indicates it could be developed into new antimicrobial agents.
- Neurological Disorders : Due to the piperidine structure, there may be implications for neuropharmacological applications, particularly in modulating neurotransmitter systems.
Case Studies and Future Research Directions
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its anticancer and antimicrobial effects.
- Structural Modifications : To optimize potency and selectivity for targeted therapies.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34FN5O4/c37-30-11-5-6-12-31(30)39-33(43)24-41-32-13-7-4-10-29(32)35(45)42(36(41)46)23-26-14-16-27(17-15-26)34(44)38-28-18-20-40(21-19-28)22-25-8-2-1-3-9-25/h1-17,28H,18-24H2,(H,38,44)(H,39,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEPOKJELRJJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













